



# Application Notes and Protocols: Multiple Ascending Dose Study of Icapamespib Dihydrochloride

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Compound of Interest		
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These application notes provide a comprehensive overview of a multiple ascending dose (MAD) study for **Icapamespib dihydrochloride**, a selective inhibitor of epichaperomes. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the clinical pharmacology of Icapamespib.

## Introduction

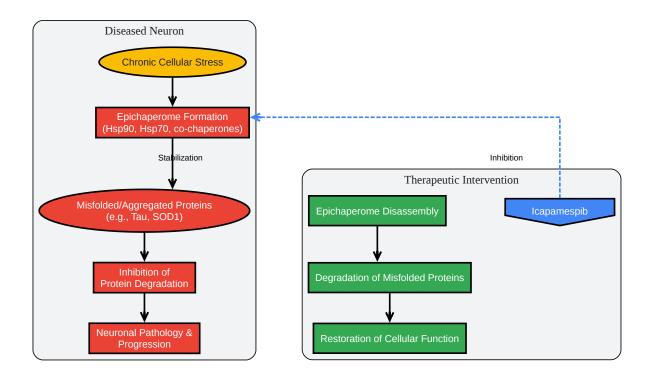
Icapamespib (formerly known as PU-AD or PU-HZ151) is a blood-brain barrier permeable small molecule that selectively inhibits the activity of epichaperomes.[1][2] Epichaperomes are complexes of chaperones and co-chaperones that form in response to chronic cellular stress and are implicated in the progression of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis.[1][3] By inhibiting epichaperomes, Icapamespib induces the degradation of misfolded proteins associated with these diseases.[1][3] This document details the methodology and findings of a Phase 1 multiple ascending dose study designed to evaluate the safety, tolerability, and pharmacokinetics of Icapamespib in healthy subjects.[1][3]

# **Mechanism of Action: Epichaperome Inhibition**

Icapamespib functions by selectively binding to the conformationally altered ATP binding site of Hsp90 within the epichaperome complex.[1] This non-covalent binding leads to the disassembly of the epichaperome, which in turn disrupts the pathological protein-protein interaction networks that contribute to neurodegeneration.[2][4] This targeted action is designed



to restore normal cellular function by promoting the clearance of neurotoxic protein aggregates, while leaving the function of Hsp90 in healthy cells largely unaffected.[1]



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Caption: Icapamespib Mechanism of Action.

# Multiple Ascending Dose (MAD) Study Protocol

This protocol outlines a double-blind, placebo-controlled study to evaluate multiple ascending doses of Icapamespib.

### 3.1. Study Design and Participants

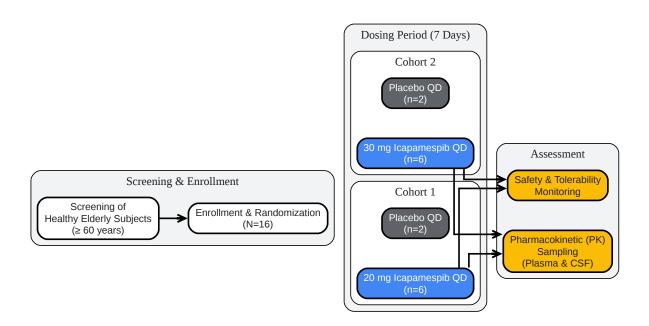
## Methodological & Application





- Design: A double-blind, placebo-controlled, randomized, multiple ascending dose design.[1]
   [3]
- Participants: Healthy elderly male and female subjects, aged 60 years and older.[1][3]
- Cohorts: The study consisted of two cohorts, each with 8 subjects. Within each cohort, 6 subjects were randomized to receive Icapamespib and 2 subjects to receive placebo.[1]
- 3.2. Dosing and Administration
- Dosage Levels: Two dosage levels were evaluated: 20 mg and 30 mg of Icapamespib.[1][3]
- Administration: Icapamespib or placebo was administered as an oral solution once daily
   (QD) for 7 consecutive days.[1][3]
- Conditions: The study drug was administered under fasted conditions (at least 1 hour before and 4 hours after dosing).[1]





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Caption: Multiple Ascending Dose Study Workflow.

#### 3.3. Pharmacokinetic (PK) Analysis

- Sample Collection: Blood samples were collected at predetermined time points to determine
  the plasma concentrations of Icapamespib. In the MAD part of the study, cerebrospinal fluid
  (CSF) was also collected for analysis.[3]
- Analytical Method: A validated bioanalytical method was used to quantify Icapamespib concentrations in plasma and CSF.
- PK Parameters: The following pharmacokinetic parameters were calculated:
  - Cmax: Maximum observed plasma concentration.



- Tmax: Time to reach Cmax.
- AUC: Area under the plasma concentration-time curve.

#### 3.4. Safety and Tolerability Assessments

- Adverse Events (AEs): All treatment-emergent adverse events (TEAEs) were recorded and monitored throughout the study.[1][3]
- Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis were performed at specified intervals.[3]
- Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were regularly monitored.[3]
- Electrocardiograms (ECGs): 12-lead ECGs were performed to assess cardiac safety.[3]
- Physical Examinations: Comprehensive physical examinations were conducted at screening and at the end of the study.[3]

## Results

#### 4.1. Pharmacokinetic Data

The pharmacokinetic analysis demonstrated that Icapamespib exposure, as measured by the area under the curve (AUC), was dose-proportional across the tested dose range.[1][3] The median time to reach maximum observed plasma concentration (Tmax) was consistent across the dose groups.[3]

Parameter	20 mg (n=6)	30 mg (n=6)
Median Tmax (hours)	1.00 - 2.00	1.00 - 2.00
Mean AUC	Dose-proportional	Dose-proportional

## 4.2. Safety and Tolerability



Multiple doses of Icapamespib up to 30 mg administered once daily for 7 days were generally safe and well-tolerated in healthy elderly subjects.[1][3]

Safety Finding	Observation	
Treatment-Emergent Adverse Events (TEAEs)	All TEAEs were reported as mild in severity.[1] [3]	
Most Common TEAE	Headache was the most frequently reported TEAE.[1][3]	
Serious Adverse Events (SAEs)	No serious adverse events or deaths occurred during the study.[1]	
Discontinuations due to AEs	No subjects withdrew from the study due to adverse events.[1]	
Clinically Significant Abnormalities	No clinically significant findings were observed in vital signs, laboratory measurements, or ECGs.[1]	

## Conclusion

This multiple ascending dose study demonstrated that Icapamespib is safe and well-tolerated in healthy elderly subjects at doses up to 30 mg once daily for 7 days.[1][3] The pharmacokinetic profile supports a once-daily dosing regimen.[1] These findings provide crucial clinical evidence to support the further development of Icapamespib in Phase 2 clinical trials for the treatment of neurodegenerative diseases such as Alzheimer's Disease.[1][3]

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## References

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